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Introduction
Propylene glycol (1,2-propanediol; PG) is a small, water-soluble organic compound widely

utilized across pharmaceutical, cosmetic, and food industries. Its utility stems from its

properties as a solvent, humectant, and preservative. In drug development, PG is a common

vehicle for poorly water-soluble active pharmaceutical ingredients in parenteral, oral, and

topical formulations[1][2][3]. Furthermore, its colligative properties make it a vital cryoprotective

agent (CPA), used to mitigate the damaging effects of ice crystal formation and severe osmotic

stress during the cryopreservation of cells and tissues[4][5][6].

Despite its broad applications and designation as "Generally Recognized As Safe" (GRAS) by

the FDA, the introduction of propylene glycol into biological systems is not without

consequence[7]. At high concentrations, PG can induce significant cellular stress, primarily

through the imposition of a hyperosmotic environment. This guide provides an in-depth

technical examination of the mechanisms by which propylene glycol impacts cellular osmotic

stress, the resultant cellular responses, and the experimental methodologies used to

investigate these phenomena.

The Physicochemical Basis of Propylene Glycol-
Induced Osmotic Stress
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Osmotic stress occurs when the solute concentration in the extracellular environment differs

from that of the intracellular environment, leading to a net movement of water across the semi-

permeable cell membrane. Propylene glycol, as a solute, directly increases the osmolality of

extracellular solutions[3][7].

When cells are exposed to a hyperosmotic solution containing PG, an osmotic gradient is

established. Water rapidly exits the cell in an attempt to equilibrate the osmotic potential,

causing the cell to shrink. The cellular response is then dictated by the permeability of the

membrane to PG. As a small, permeating solute, PG can slowly enter the cell, which is followed

by water, leading to a return to normal volume, a phenomenon known as a regulatory volume

increase. However, this process is slow and dependent on cell type and the presence of

specific transporters[8]. The initial water efflux and subsequent cell shrinkage are the primary

triggers of the osmotic stress response. In clinical settings, high doses of PG-containing

medications can lead to systemic hyperosmolality[9][10].

Interestingly, while aquaporin (AQP) channels facilitate the transport of water and other small

solutes like glycerol, evidence in mouse morulae suggests that AQP3 does not facilitate the

transport of propylene glycol, potentially due to strong water-solute interactions[11]. This

implies that PG's entry into certain cells may be less efficient than other cryoprotectants,

prolonging the state of osmotic stress.

Cellular Responses to Propylene Glycol-Induced
Osmotic Stress
Exposure to hyperosmotic conditions created by propylene glycol triggers a cascade of

cellular events, ranging from immediate changes in cell volume to the activation of complex

signaling pathways that determine cell fate.

Impact on Cell Viability, Proliferation, and Membrane
Integrity
High concentrations of propylene glycol have been demonstrated to be cytotoxic across

various cell types. The osmotic stress, combined with potential chemical toxicity, can lead to

decreased cell viability and inhibition of proliferation.
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Small Airway Epithelial Cells (SAECs): Exposure to PG at concentrations of 1-4%

significantly inhibits cell proliferation and decreases cell viability in a concentration-

dependent manner. At concentrations of 3-4%, a significant increase in lactate

dehydrogenase (LDH) release is observed, indicating compromised cell membrane

integrity[12][13].

Human Proximal Tubule (HPT) Cells: In models of renal toxicity, repeated exposure to 50

mM PG resulted in cytotoxicity, noted by decreased thymidine incorporation (proliferation),

reduced mitochondrial metabolic activity, and lower lysosomal neutral red accumulation

(viability)[1][2][14]. Acute exposure to higher concentrations (up to 263 mM) also caused

time- and concentration-dependent increases in LDH release, confirming membrane

damage[15].

Human Monocytic Cells (U937): PG/VG mixtures at concentrations above 2.5% showed

increased cytotoxicity as measured by both MTT (metabolic activity) and LDH assays[16].

Induction of DNA Damage, Cell Cycle Arrest, and
Apoptosis
Severe osmotic stress is a potent cellular insult that can lead to DNA damage and the

activation of programmed cell death pathways.

In SAECs, exposure to 4% PG was found to increase the number of cells positive for

phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. This

was accompanied by an increase in the proportion of cells in the G1 phase of the cell cycle and

elevated expression of the cell cycle inhibitor p21[12][13]. Furthermore, the activation of

caspase 3/7 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP1) were observed,

indicating the induction of apoptosis[12][13].

Induction of Oxidative Stress
A secondary consequence of PG exposure can be the generation of oxidative stress. In HPT

cells, PG-mediated toxicity was associated with a 35% increase in cellular thiobarbituric acid-

reactive substances (TBARS), a marker of lipid peroxidation, and a 20% decrease in the

antioxidant glutathione (GSH)[2]. Similarly, hyperosmotic stress in embryonic stem cells leads

to the accumulation of reactive oxygen species (ROS)[17].
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Signaling Pathways Activated by Osmotic Stress
Cells possess intricate signaling networks to sense and respond to osmotic stress. While

research specifically dissecting these pathways in response to PG is ongoing, the broader

mechanisms of hyperosmotic stress signaling are well-characterized and highly relevant.

Integrated Stress Response (ISR) and Endoplasmic
Reticulum (ER) Stress
Hyperosmotic stress is a known activator of the Integrated Stress Response (ISR), a central

pathway that converges on the phosphorylation of the eukaryotic translation initiation factor 2

alpha (eIF2α). This event leads to a global reduction in protein synthesis while selectively

promoting the translation of stress-responsive mRNAs, such as the transcription factor ATF4.

Studies using sorbitol to induce hyperosmotic stress in H9c2 cardiac cells have shown rapid

phosphorylation of eIF2α[18]. This is often linked to Endoplasmic Reticulum (ER) stress,

indicated by the upregulation of the chaperone BiP (immunoglobulin heavy-chain-binding

protein)[18].

MAP Kinase (MAPK) Pathways
Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that convert

extracellular stimuli into intracellular responses. The p38-MAPK pathway is a canonical stress-

activated pathway that plays a crucial role in the cellular response to hyperosmolarity. In H9c2

cells, the p38-MAPK pathway appears to have a protective, pro-survival role under severe

hyperosmotic conditions[18].

ROS and ATR Signaling
As mentioned, hyperosmotic stress can induce ROS production. This increase in ROS can, in

turn, activate the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint, a key signaling

pathway involved in the DNA damage response. This ROS-ATR axis has been shown to be a

critical pathway in the response of embryonic stem cells to hyperosmotic stress[17].

Autophagy
Autophagy is a cellular recycling process that is often induced by stress to remove damaged

organelles and provide nutrients. Hyperosmotic stress can promote autophagy, evidenced by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9219732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9219732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9219732/
https://www.researchgate.net/publication/372287750_Hyperosmotic_stress_induces_2-cell-like_cells_through_ROS_and_ATR_signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increased expression of Beclin-1 and phosphorylation of AMP-dependent kinase (AMPK), a

key energy sensor that can activate autophagy[18].

Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of propylene
glycol on cellular parameters.

Table 1: Effects of Propylene Glycol on Human Small Airway Epithelial Cells (SAECs) Data

sourced from a study on the effects of e-cigarette liquid components. Cells were exposed for 96

hours for proliferation/viability and 24 hours for LDH release.[12][13]

PG Concentration
Inhibition of Cell
Proliferation

Decrease in Cell
Viability (CCK-8
Assay)

Increase in LDH
Release

1% Significant (p=0.021) Significant (p<0.0001) Not Significant

2% Significant (p<0.0001) Significant (p<0.0001) Not Significant

3% Significant (p<0.0001) Significant (p<0.0001) Significant (p=0.0055)

4% Significant (p<0.0001) Significant (p<0.0001) Significant (p<0.0001)

Table 2: Effects of Propylene Glycol on Human Proximal Tubule (HPT) Cells Data from a

study on repeated PG exposure for up to 6 days.[1][2][14]

PG Concentration
Inhibition of
Thymidine
Incorporation

Inhibition of MTT
Metabolism

Inhibition of
Neutral Red Uptake

10 mM Not Significant Not Significant Not Significant

25 mM Significant Significant Significant

50 mM ~50% Inhibition ~40% Inhibition ~25% Inhibition

Table 3: Markers of Oxidative Stress in HPT Cells after PG Exposure Data from a study on

repeated PG exposure.[2]
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Parameter Change from Control

Thiobarbituric Acid-Reactive Substances

(TBARS)
~35% Increase

Glutathione (GSH) ~20% Decrease

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of common protocols used to assess the impact of propylene glycol-induced

osmotic stress.

Cell Culture and Exposure
Cell Lines: A variety of cell lines are used, including primary cells like Small Airway Epithelial

Cells (SAECs) and Human Proximal Tubule (HPT) cells, or immortalized lines like U937 or

H9c2[1][12][16][18].

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12)

supplemented with serum and antibiotics under standard conditions (37°C, 5% CO₂).

PG Exposure: Propylene glycol is typically diluted directly into the cell culture medium to

achieve the desired final concentrations (e.g., 0-4% v/v or 10-50 mM). Isotonic solutions are

used in some studies to isolate chemical toxicity from osmotic effects[15]. Control groups

may include untreated cells or cells treated with a non-permeating osmolyte like mannitol to

differentiate osmotic stress from specific PG toxicity[14].

Assessment of Cell Viability and Cytotoxicity
CCK-8 or MTT Assay (Metabolic Activity):

Seed cells in a 96-well plate and allow them to adhere.

Expose cells to various concentrations of PG for a specified duration (e.g., 24-96 hours).

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's

instructions (typically 1-4 hours).
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Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a

microplate reader. The absorbance is proportional to the number of viable, metabolically

active cells[12][14][16].

Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity):

Expose cells in a culture plate to PG.

After the incubation period, collect the cell culture supernatant.

Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from

damaged cells into the supernatant. The reaction typically produces a colored formazan

product or a fluorescent signal.

Measure the absorbance or fluorescence. A positive control (e.g., cells treated with a lysis

buffer) is used to determine maximum LDH release[12][16].

Neutral Red Uptake Assay:

This assay measures the ability of viable cells to incorporate and bind the supravital dye

neutral red in their lysosomes[2][14].

After PG exposure, cells are incubated with a medium containing neutral red.

Cells are then washed, and the incorporated dye is extracted using a destain solution.

The absorbance of the extracted dye is measured, which correlates with the number of

viable cells[2][14].

Analysis of Signaling Pathways and Apoptosis
Western Blotting:

Expose cells to PG for the desired time points (e.g., 5 minutes to 24 hours).

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Quantify protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary

antibodies against target proteins (e.g., phospho-eIF2α, BiP, cleaved PARP, p38-MAPK,

Beclin-1)[12][18].

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Caspase Activity Assay:

Use a luminogenic or fluorogenic assay kit to measure the activity of executioner

caspases (caspase-3 and -7).

After PG treatment, lyse the cells and add the caspase substrate.

The cleavage of the substrate by active caspases produces a luminescent or fluorescent

signal that is proportional to the amount of apoptosis[12].

Immunofluorescence for DNA Damage (γH2AX):

Grow cells on coverslips and expose them to PG.

Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1%

Triton X-100).

Block with a suitable blocking buffer and incubate with a primary antibody against γH2AX.

Incubate with a fluorescently labeled secondary antibody.

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g.,

DAPI).

Visualize and quantify the fluorescent foci using a fluorescence microscope[12].
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Caption: Signaling pathways activated by propylene glycol-induced osmotic stress.
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Experiment Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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